(S)-3-((R)-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione is a chiral compound with a complex structure that includes a bromophenyl group and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with an appropriate chiral auxiliary to introduce the chiral center.
Cyclization: The intermediate is then subjected to cyclization conditions to form the pyrrolidine ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution can introduce various functional groups like methoxy or nitro groups.
Wissenschaftliche Forschungsanwendungen
(S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-((S)-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione: The enantiomer of the compound with similar properties but different biological activity.
4-Bromophenylacetic acid: A simpler compound with a bromophenyl group but lacking the pyrrolidine ring.
3-Methylpyrrolidine-2,5-dione: A compound with a similar pyrrolidine ring structure but without the bromophenyl group.
Uniqueness
(S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione is unique due to its chiral centers and the combination of the bromophenyl group with the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler or non-chiral analogs.
Eigenschaften
Molekularformel |
C13H14BrNO2 |
---|---|
Molekulargewicht |
296.16 g/mol |
IUPAC-Name |
(3S)-3-[(1R)-1-(4-bromophenyl)ethyl]-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H14BrNO2/c1-8(9-3-5-10(14)6-4-9)13(2)7-11(16)15-12(13)17/h3-6,8H,7H2,1-2H3,(H,15,16,17)/t8-,13+/m1/s1 |
InChI-Schlüssel |
FEYIZFNTEZLHCA-OQPBUACISA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)Br)[C@@]2(CC(=O)NC2=O)C |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Br)C2(CC(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.